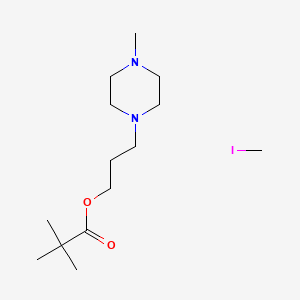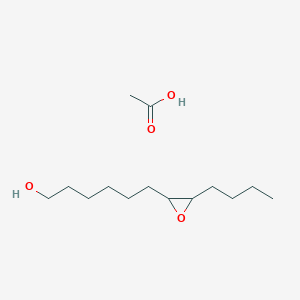
2-Butenoic acid, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-nitrophenyl ester: is an organic compound with the molecular formula C10H9NO4. It is an ester derived from 2-butenoic acid and 4-nitrophenol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-butenoic acid, 4-nitrophenyl ester typically involves the esterification of 2-butenoic acid with 4-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Butenoic acid, 4-nitrophenyl ester can undergo oxidation reactions to form corresponding carboxylic acids and nitro compounds.
Reduction: Reduction of the nitro group in this compound can yield amine derivatives.
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids and nitro compounds.
Reduction: Amine derivatives.
Substitution: Corresponding amides or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Butenoic acid, 4-nitrophenyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a substrate for enzyme assays, particularly for esterases and lipases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-butenoic acid, 4-nitrophenyl ester involves its hydrolysis by esterases or lipases to yield 2-butenoic acid and 4-nitrophenol. The hydrolysis reaction is typically catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Molecular Targets and Pathways:
Enzymatic Hydrolysis: The primary molecular targets are esterases and lipases, which catalyze the hydrolysis of the ester bond.
Pathways: The hydrolysis products, 2-butenoic acid and 4-nitrophenol, can further participate in metabolic pathways or be utilized in subsequent chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Butyric acid, 2-phenyl-, 4-nitrophenyl ester
- 2-Heptenoic acid, 4-nitrophenyl ester
Comparison: 2-Butenoic acid, 4-nitrophenyl ester is unique due to its specific ester linkage and the presence of a nitro group on the phenyl ring. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and enzymatic studies. Similar compounds, such as butyric acid, 2-phenyl-, 4-nitrophenyl ester, and 2-heptenoic acid, 4-nitrophenyl ester, share some structural features but differ in their carbon chain length and substitution patterns, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
35665-90-8 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(4-nitrophenyl) but-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3 |
InChI-Schlüssel |
DKEFLVTVKNEDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


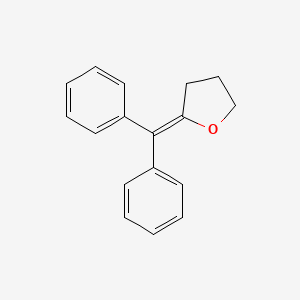
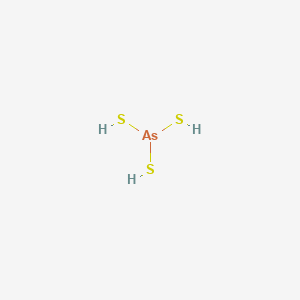
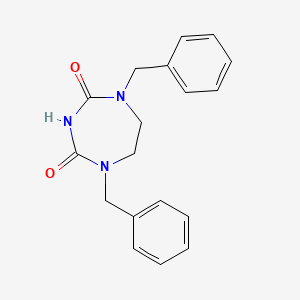
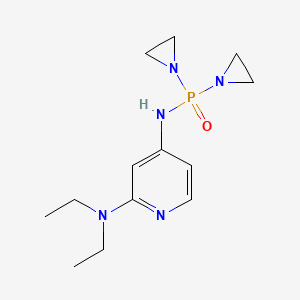
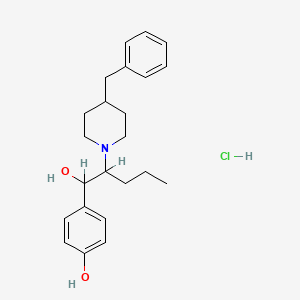
![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
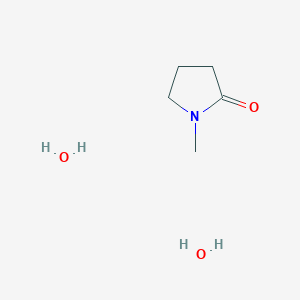
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
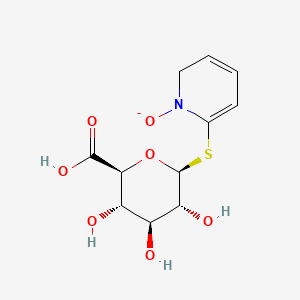
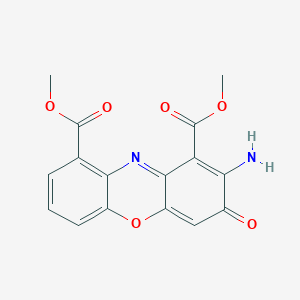
![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
